molecular formula C14H13BrIN3O B3858772 N-[(E)-(4-bromophenyl)methylideneamino]-1-methylpyridin-1-ium-3-carboxamide;iodide

N-[(E)-(4-bromophenyl)methylideneamino]-1-methylpyridin-1-ium-3-carboxamide;iodide

Cat. No.: B3858772
M. Wt: 446.08 g/mol
InChI Key: GGQZKYRWLBPICV-QOVZSLTQSA-N
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Description

N-[(E)-(4-bromophenyl)methylideneamino]-1-methylpyridin-1-ium-3-carboxamide;iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a methylideneamino linkage, and a pyridinium carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromophenyl)methylideneamino]-1-methylpyridin-1-ium-3-carboxamide;iodide typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 1-methylpyridin-1-ium-3-carboxamide under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with iodide salts to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-bromophenyl)methylideneamino]-1-methylpyridin-1-ium-3-carboxamide;iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of bromophenyl oxides and pyridinium oxides.

    Reduction: Formation of bromophenyl amines and reduced pyridinium derivatives.

    Substitution: Formation of substituted bromophenyl derivatives with various functional groups.

Scientific Research Applications

N-[(E)-(4-bromophenyl)methylideneamino]-1-methylpyridin-1-ium-3-carboxamide;iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromophenyl)methylideneamino]-1-methylpyridin-1-ium-3-carboxamide;iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bromophenyl group and pyridinium moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine: A Schiff base with similar structural features but different functional groups.

    4,4’-[(4-Bromophenyl)imino]bis[benzaldehyde]: Another compound with a bromophenyl group and imino linkage.

Uniqueness

N-[(E)-(4-bromophenyl)methylideneamino]-1-methylpyridin-1-ium-3-carboxamide;iodide stands out due to its unique combination of a bromophenyl group, a methylideneamino linkage, and a pyridinium carboxamide moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-1-methylpyridin-1-ium-3-carboxamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O.HI/c1-18-8-2-3-12(10-18)14(19)17-16-9-11-4-6-13(15)7-5-11;/h2-10H,1H3;1H/b16-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQZKYRWLBPICV-QOVZSLTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)NN=CC2=CC=C(C=C2)Br.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-(4-bromophenyl)methylideneamino]-1-methylpyridin-1-ium-3-carboxamide;iodide
Reactant of Route 2
Reactant of Route 2
N-[(E)-(4-bromophenyl)methylideneamino]-1-methylpyridin-1-ium-3-carboxamide;iodide

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